molecular formula C12H20N2O5 B1380898 (S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid CAS No. 330970-70-2

(S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid

Cat. No.: B1380898
CAS No.: 330970-70-2
M. Wt: 272.3 g/mol
InChI Key: LOIWGNGKOQWZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a complex structure with multiple functional groups, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid typically involves the following steps:

    Protection of the amine group: The allyloxycarbonyl (Alloc) group is introduced to protect the amine functionality.

    Formation of the amide bond: The protected amine is then coupled with a carboxylic acid derivative to form the amide bond.

    Deprotection: The Alloc group is removed under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a substrate or inhibitor in enzymatic studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Alloc.

    (S)-2-((S)-2-(benzyloxycarbonylamino)-3-methylbutanamido)propanoic acid: Features a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

The uniqueness of (S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid lies in its specific protecting group and the resulting reactivity and stability. The Alloc group provides distinct advantages in certain synthetic applications, such as ease of removal under mild conditions.

Properties

IUPAC Name

(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-5-6-19-12(18)14-9(7(2)3)10(15)13-8(4)11(16)17/h5,7-9H,1,6H2,2-4H3,(H,13,15)(H,14,18)(H,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIWGNGKOQWZSA-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.